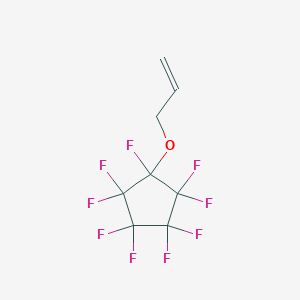![molecular formula C21H23F3N2O5 B6302020 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride CAS No. 2301849-39-6](/img/structure/B6302020.png)
3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride (3,5-DNB) is an organofluorine compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in the late 1970s and has since been used in a variety of applications. It is a colorless, odorless, and non-volatile solid that is relatively stable and non-toxic. 3,5-DNB is used in a variety of research fields, including organic synthesis, analytical chemistry, and materials science. It is also used in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is not fully understood. It is believed that the compound reacts with a variety of compounds to form new products, including polymers, ceramics, and semiconductors. It is also believed that the compound can react with other compounds to form new products, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that the compound has a low toxicity and is relatively non-toxic. It is also believed that it does not have any significant effect on the human body.
実験室実験の利点と制限
The advantages of using 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride in laboratory experiments include its low cost, ease of synthesis, and relative stability. It is also relatively non-toxic and has a low environmental impact. The main limitation of using this compound in laboratory experiments is its limited reactivity with other compounds.
将来の方向性
The future directions for 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride research include further exploration of its reactivity with other compounds, its potential applications in the development of new drugs and pharmaceuticals, and its potential use as a reagent for the synthesis of a wide range of materials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in the fields of organic synthesis, analytical chemistry, and materials science.
合成法
3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is typically synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzotrifluoride and 2,4-dinitrobromobenzene in an aqueous medium. The resulting product is then reacted with t-butyl alcohol in an aqueous medium, resulting in the formation of this compound. This method of synthesis is relatively simple and cost-effective, making it an attractive choice for researchers.
科学的研究の応用
3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and materials science. In organic synthesis, this compound is used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In analytical chemistry, it is used as a reagent for the analysis of a wide range of compounds, including pharmaceuticals and agrochemicals. In materials science, it is used as a reagent for the synthesis of a wide range of materials, including polymers, ceramics, and semiconductors.
特性
IUPAC Name |
2,6-ditert-butyl-4-[2,4-dinitro-6-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-19(2,3)14-7-11(8-15(18(14)27)20(4,5)6)17-13(21(22,23)24)9-12(25(28)29)10-16(17)26(30)31/h7-10,27H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLNSMKWOMERSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)




![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)







